molecular formula C10H19NO2 B2866744 2,2-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane CAS No. 1490727-81-5

2,2-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane

Cat. No.: B2866744
CAS No.: 1490727-81-5
M. Wt: 185.267
InChI Key: SJHSFQVYDAMGLD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane is a chemical compound featuring a unique spirocyclic structure. This scaffold, which integrates oxygen and nitrogen heteroatoms within its ring systems, is of significant interest in medicinal chemistry and drug discovery for its potential as a versatile building block. Spirocyclic compounds analogous to this structure are often investigated for their ability to interact with biological targets, such as enzymes and receptors, due to their three-dimensional rigidity and potential for modulating pharmacokinetic properties. Researchers value this structural motif for constructing complex molecules and exploring new chemical spaces. This product is strictly for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,2-dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(2)7-11-8-10(13-9)3-5-12-6-4-10/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHSFQVYDAMGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2(O1)CCOCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an amine in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,2-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives

  • Synthesis: Prepared via condensation of pentaerythritol with non-symmetrical ketones ().
  • Key Differences :
    • Higher oxygen content increases polarity and reduces basicity compared to the azaspiro target compound.
    • Exhibits dynamic axial chirality due to flexible spiro junctions, as shown by NMR studies ().

2-Oxa-spiro[5.5]undecane Derivatives

  • Applications : Neuroprotective activity in MTT and trypan blue assays (e.g., compounds 520 and 522 in ).
  • Key Differences :
    • Lack of nitrogen limits hydrogen-bonding interactions critical for receptor binding ().

2,4-Diazaspiro[5.5]undecane Derivatives

  • Structure : Two nitrogen atoms (2,4-diaza) and four carbonyl groups (e.g., compound 3a: C₂₄H₂₁F₂N₂O₄ ).
  • Synthesis : Regioselective [5+1] double Michael addition ().
  • Key Differences :
    • Enhanced electron-withdrawing effects from diaza groups alter reactivity in nucleophilic substitutions.
    • Single-crystal X-ray studies confirm planar amide groups, contrasting with the tetrahedral spiro carbon in the target compound ().

Substituent Effects

2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane

  • Structure : Additional methyl groups at the 8-position.
  • Properties : Increased steric hindrance reduces conformational flexibility compared to the 2,2-dimethyl analog ().

Dimethylated Dioxaspiro[5.5]undecanes

  • Structure : Methyl and ethyl substituents (e.g., compounds 3 and 4 in ).
  • Mass Spectra : Characteristic retro-cleavage fragments (e.g., m/z 112 and 115) differ from nitrogen-containing analogs due to heteroatom influence ().

Biological Activity

2,2-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies and reviews.

  • Chemical Formula : C10_{10}H19_{19}N O2_2
  • Molecular Weight : 185.27 g/mol
  • IUPAC Name : this compound
  • Appearance : Liquid
  • Storage Temperature : Room Temperature

Pharmacological Applications

Research indicates that derivatives of 1,9-diazaspiro[5.5]undecane, including this compound, exhibit promising biological activities:

  • Pain Management : Compounds in this class have shown efficacy in pain relief and management.
  • Obesity Treatment : Some studies suggest potential applications in obesity treatment through modulation of metabolic pathways.
  • Psychotropic Effects : These compounds may influence psychotropic disorders by interacting with neurotransmitter systems.
  • Cardiovascular Benefits : Investigations indicate possible benefits in cardiovascular health through vasodilation and other mechanisms.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Sigma Receptors : Recent studies highlight the role of sigma receptors in mediating the effects of spiro compounds on pain and mood disorders .
  • Cell Signaling Pathways : The modulation of specific cell signaling pathways is believed to contribute to the anti-inflammatory and analgesic effects observed in preclinical models .

Study 1: Pain Relief Efficacy

A study published in Journal of Medicinal Chemistry explored the analgesic properties of several spiro compounds, including derivatives similar to this compound. The results demonstrated a significant reduction in pain response in animal models compared to controls, suggesting a viable pathway for developing new analgesics .

Study 2: Metabolic Effects

Another investigation focused on the metabolic effects of these compounds on obesity models. The findings indicated that the compound could enhance energy expenditure and reduce fat accumulation through mechanisms involving thermogenesis and appetite regulation .

Study 3: Neuropharmacological Impact

Research into the neuropharmacological impact revealed that certain derivatives exhibited anxiolytic effects in rodent models. The study suggested that these compounds could modulate neurotransmitter levels, particularly serotonin and norepinephrine, contributing to their potential use in treating anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Pain ManagementSignificant reduction in pain response
Obesity TreatmentEnhanced energy expenditure; reduced fat accumulation
Cardiovascular HealthPotential vasodilatory effects
NeuropharmacologicalAnxiolytic effects; modulation of neurotransmitters

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